molecular formula C11H21NO2S B1379812 tert-butyl N-(thian-2-ylmethyl)carbamate CAS No. 1461705-58-7

tert-butyl N-(thian-2-ylmethyl)carbamate

Cat. No.: B1379812
CAS No.: 1461705-58-7
M. Wt: 231.36 g/mol
InChI Key: YPNLOKNUKNZSGT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-15-9/h9H,4-8H2,1-3H3,(H,12,13) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Crystallography and Structural Analysis

The study of isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, including tert-butyl carbamate compounds, demonstrates the importance of hydrogen and halogen bonds in crystal formation. These compounds, linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond, highlight the role of tert-butyl carbamate in facilitating diverse molecular interactions within crystal lattices (Baillargeon et al., 2017).

Organic Synthesis and Reactivity

Tert-butyl carbamate derivatives serve as key intermediates in various organic transformations. For instance, α-alkyl-α-aminosilanes undergo metalation and alkylation, demonstrating the reactivity of tert-butyl carbamate derivatives between nitrogen and silicon, leading to the efficient preparation of α-functionalized α-amino silanes (Sieburth et al., 1996). Another study showcases the catalyzed lithiation of N-(chloromethyl) carbamate, facilitating the synthesis of functionalized carbamates and 1,2-diols, further emphasizing the utility of tert-butyl carbamate derivatives in synthetic chemistry (Ortiz et al., 1999).

Molecular Design and Functionality

The role of tert-butyl carbamate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides showcases its utility in designing molecules with specific stereochemical configurations. This application is crucial for developing novel nucleotide analogues with potential therapeutic applications (Ober et al., 2004).

Vibrational Spectroscopy and Material Characterization

The vibrational frequency analysis and FT-IR studies on tert-butyl N-(thiophen-2yl)carbamate highlight the compound's spectroscopic properties, contributing to the understanding of its molecular structure and behavior. These studies are foundational for material science and engineering applications, providing insights into the molecular vibrations and electronic structure of carbamate derivatives (Sert et al., 2014).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding release to the environment .

Properties

IUPAC Name

tert-butyl N-(thian-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-15-9/h9H,4-8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNLOKNUKNZSGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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